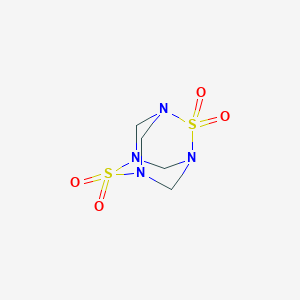
(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride is a chiral imidazolinium salt. This compound is notable for its unique stereochemistry and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of chiral centers at the 4 and 5 positions of the imidazolinium ring imparts specific optical properties to the molecule, making it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride typically involves the following steps:
Formation of the Imidazolinium Ring: The initial step involves the condensation of benzil with methylamine to form a diimine intermediate.
Cyclization: The diimine intermediate undergoes cyclization in the presence of an acid catalyst to form the imidazolinium ring.
Chlorination: The imidazolinium ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the (4S,5S) enantiomer. This can be achieved using chiral resolution agents or chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the resolution of enantiomers on an industrial scale often employs high-performance liquid chromatography (HPLC) with chiral stationary phases.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form imidazolium salts with different oxidation states.
Reduction: Reduction reactions can convert the imidazolinium ring to imidazolidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Substituted imidazolinium salts with various functional groups.
Oxidation: Imidazolium salts with higher oxidation states.
Reduction: Imidazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride is used as a chiral catalyst or ligand in asymmetric synthesis. Its ability to induce chirality in reaction products makes it valuable for the synthesis of enantiomerically pure compounds.
Biology
The compound’s chiral nature and reactivity make it a useful probe in studying enzyme mechanisms and protein-ligand interactions. It can also serve as a building block for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The imidazolinium core is a common motif in many bioactive molecules, including antimicrobial and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a chiral catalyst is particularly important in the manufacture of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride involves its interaction with nucleophiles and electrophiles. The chlorine atom at the 2-position is highly reactive, allowing the compound to participate in various substitution and addition reactions. The chiral centers at the 4 and 5 positions influence the stereochemistry of the reaction products, making the compound a valuable tool in asymmetric synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(4R,5R)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride: The enantiomer of the compound with opposite stereochemistry.
2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride: The racemic mixture of the compound.
1,3-Dimethyl-4,5-diphenyl-1-imidazolinium chloride: A similar compound without the chlorine atom at the 2-position.
Uniqueness
The (4S,5S) configuration of 2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride imparts unique stereochemical properties that are not present in its racemic or other enantiomeric forms. This makes it particularly valuable in applications requiring high enantioselectivity, such as asymmetric synthesis and chiral resolution processes.
Propiedades
IUPAC Name |
(4S,5S)-2-chloro-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN2.ClH/c1-19-15(13-9-5-3-6-10-13)16(20(2)17(19)18)14-11-7-4-8-12-14;/h3-12,15-16H,1-2H3;1H/q+1;/p-1/t15-,16-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLERAOHPZLBFTG-MOGJOVFKSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H]([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B181433.png)





![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)





